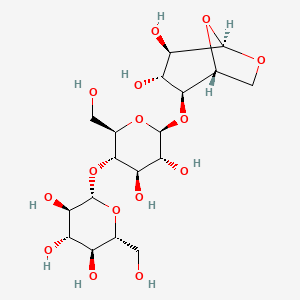
1,6-Anhydro-b-D-cellotriose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6-Anhydro-β-D-cellotriose is a carbohydrate derivative that belongs to the class of cellooligosaccharides. It is composed of three glucose units linked by β-1,4-glycosidic bonds, with an anhydro bridge between the first and sixth carbon atoms of the terminal glucose unit.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,6-Anhydro-β-D-cellotriose can be synthesized through the fast pyrolysis of cellulose. This method involves the thermal decomposition of cellulose at high temperatures in the absence of oxygen, leading to the formation of various anhydro-sugars, including 1,6-Anhydro-β-D-cellotriose . Another method involves the enzymatic hydrolysis of cellulose using specific cellulases that target the β-1,4-glycosidic bonds .
Industrial Production Methods
Industrial production of 1,6-Anhydro-β-D-cellotriose primarily relies on the enzymatic hydrolysis of lignocellulosic biomass. This process involves the use of acid-based or enzyme-based hydrolysis to break down cellulose into smaller oligosaccharides, including 1,6-Anhydro-β-D-cellotriose . The enzyme-based method is preferred due to its milder reaction conditions and higher specificity .
Analyse Chemischer Reaktionen
Types of Reactions
1,6-Anhydro-β-D-cellotriose undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are typically carried out under specific conditions using common reagents.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize 1,6-Anhydro-β-D-cellotriose, leading to the formation of corresponding carboxylic acids.
Reduction: Reducing agents like sodium borohydride can reduce the compound to its corresponding alcohols.
Substitution: Substitution reactions can be carried out using halogenating agents to introduce halogen atoms into the molecule.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 1,6-Anhydro-β-D-cellotriose, which can be further utilized in different applications .
Wissenschaftliche Forschungsanwendungen
1,6-Anhydro-β-D-cellotriose has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,6-Anhydro-β-D-cellotriose involves its interaction with specific enzymes, such as cellulases. These enzymes cleave the β-1,4-glycosidic linkages, leading to the breakdown of the compound into smaller glucose units . The molecular targets include the active sites of cellulases, where the hydrolysis of glycosidic bonds occurs .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cellobiose: A disaccharide composed of two glucose units linked by a β-1,4-glycosidic bond.
Cellotetraose: A tetrasaccharide composed of four glucose units linked by β-1,4-glycosidic bonds.
Cellopentaose: A pentasaccharide composed of five glucose units linked by β-1,4-glycosidic bonds.
Uniqueness
1,6-Anhydro-β-D-cellotriose is unique due to the presence of the anhydro bridge between the first and sixth carbon atoms of the terminal glucose unit. This structural feature imparts distinct chemical and physical properties to the compound, making it valuable for various applications .
Eigenschaften
Molekularformel |
C18H30O15 |
|---|---|
Molekulargewicht |
486.4 g/mol |
IUPAC-Name |
(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-[[(1R,2S,3R,4R,5R)-3,4-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-2-yl]oxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C18H30O15/c19-1-4-7(21)8(22)11(25)17(29-4)32-14-5(2-20)30-18(13(27)10(14)24)33-15-6-3-28-16(31-6)12(26)9(15)23/h4-27H,1-3H2/t4-,5-,6-,7-,8+,9-,10-,11-,12-,13-,14-,15-,16-,17+,18+/m1/s1 |
InChI-Schlüssel |
DVECZTMWKIBIIN-CSHPIKHBSA-N |
Isomerische SMILES |
C1[C@@H]2[C@H]([C@@H]([C@H]([C@H](O1)O2)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O |
Kanonische SMILES |
C1C2C(C(C(C(O1)O2)O)O)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



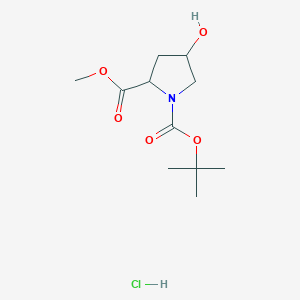
![7-Chloro-1-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086283.png)

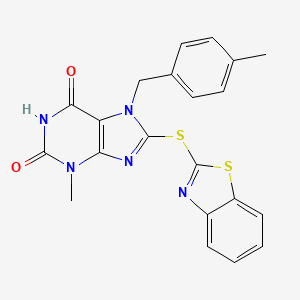
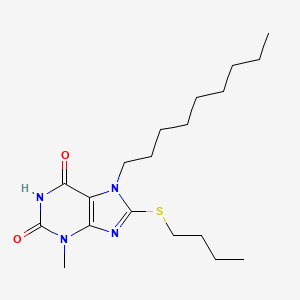
![4-(4-bromophenyl)-3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14086309.png)
![1-[3-Methoxy-4-(2-methylpropoxy)phenyl]-2-(3-methoxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086312.png)
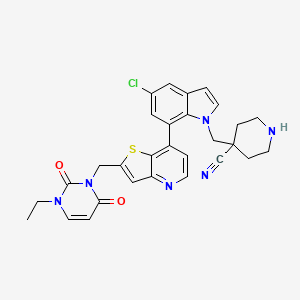
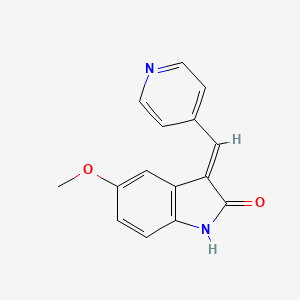
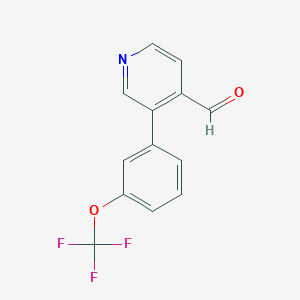
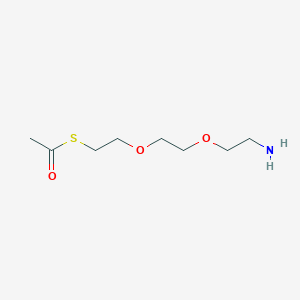
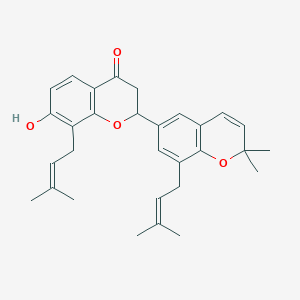
![5-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)-4-(4-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14086345.png)
